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Abstract
Histone deacetylase 11 (HDAC11) is a unique, class IV enzyme with proficient defatty-acylase

activity that significantly outweighs its deacetylase function. This distinct catalytic preference

sets it apart from other HDAC family members and positions it as a critical regulator in diverse

cellular processes, including immune signaling and metabolic homeostasis. The development

of selective inhibitors is paramount to dissecting its specific roles and evaluating its therapeutic

potential. SIS17 has emerged as a potent and selective small molecule inhibitor of HDAC11,

primarily targeting its demyristoylation activity. This technical guide provides a comprehensive

overview of HDAC11 function, its interaction with the specific inhibitor SIS17, key signaling

pathways it modulates, and detailed experimental protocols for its study.

Core Concepts: HDAC11 and the Selective Inhibitor
SIS17
Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from lysine

residues on both histone and non-histone proteins, thereby regulating chromatin structure,

gene expression, and other cellular functions.[1][2] The HDAC family is traditionally divided into

four classes based on sequence homology.[2]
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1.1. HDAC11: The Sole Class IV HDAC

HDAC11 is the most recently identified member of the zinc-dependent HDACs and is the only

member of class IV, sharing features with both class I and II enzymes.[2] It is highly expressed

in the brain, heart, skeletal muscle, and kidney.[3][4]

A defining feature of HDAC11 is its enzymatic activity. While it possesses weak deacetylase

activity, it is a highly efficient fatty-acid deacylase.[5][6] Its catalytic efficiency for removing long-

chain fatty acyl groups, such as myristoyl (C14) and palmitoyl (C16) moieties, is over 10,000

times greater than for removing acetyl groups.[5][7] This proficient defatty-acylation activity is

now considered its primary biological function, implicating it in the regulation of protein

lipidation, a critical post-translational modification.[5][8]

1.2. SIS17: A Specific Tool for Probing HDAC11 Function

The study of individual HDAC isoforms has been hampered by a lack of selective inhibitors.[6]

SIS17 was developed through an activity-guided rational design approach to specifically target

HDAC11.[9] It is a potent, cell-permeable inhibitor that selectively blocks the demyristoylation

activity of HDAC11 without significantly affecting other HDACs.[9][10] This selectivity makes

SIS17 an invaluable chemical probe for elucidating the specific cellular functions of HDAC11

and validating it as a therapeutic target.[9][11]

Mechanism of Action: HDAC11, SHMT2, and
Interferon Signaling
Recent research has identified serine hydroxymethyltransferase 2 (SHMT2) as a key substrate

of HDAC11.[6][9] This interaction is central to a signaling pathway that regulates the immune

system's response to type I interferons (IFN).

2.1. The HDAC11-SHMT2 Axis

HDAC11 directly removes the myristoyl group from a lysine residue on SHMT2.[9][12] The

acylation status of SHMT2, in turn, controls the stability of the type I interferon receptor,

IFNαR1. When HDAC11 is active, it defatty-acylates SHMT2, which leads to the ubiquitination

and subsequent degradation of IFNαR1. This dampens the cell's ability to respond to type I

interferons.
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2.2. SIS17-Mediated Pathway Inhibition

SIS17 inhibits the enzymatic activity of HDAC11, preventing the defatty-acylation of SHMT2.[9]

This leads to an accumulation of myristoylated SHMT2. The acylated form of SHMT2 stabilizes

IFNαR1 at the cell surface, resulting in an enhanced and prolonged downstream signaling

cascade upon interferon stimulation.[12] This is evidenced by the increased expression of

interferon-stimulated genes (ISGs) such as ISG15 and PKR in cells treated with SIS17.[12]
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Caption: The HDAC11-SHMT2 signaling pathway in Type I Interferon response.
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HDAC11 in Metabolic Regulation
Beyond immunology, HDAC11 is a crucial regulator of metabolic homeostasis.[4][8] Genetic

knockout of HDAC11 in mice confers resistance to high-fat diet-induced obesity, improves

insulin sensitivity, and enhances glucose tolerance.[8][13]

HDAC11 exerts its metabolic control through at least two key mechanisms:

Brown Adipose Tissue (BAT) Thermogenesis: HDAC11 suppresses the thermogenic

program in adipose tissue. It achieves this by interacting with the transcriptional repressor

BRD2, which inhibits the expression of Uncoupling Protein 1 (UCP1), a key protein for heat

generation in BAT.[4] Inhibition of HDAC11 leads to increased UCP1 expression and

enhanced energy expenditure.[4][8]

Hepatic Metabolism: Loss of HDAC11 activates the adiponectin-AdipoR-AMPK signaling

pathway in the liver.[8] This pathway is critical for regulating fatty acid oxidation and glucose

metabolism, and its activation helps reverse hepatosteatosis (fatty liver).
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Caption: Regulatory roles of HDAC11 in metabolism in adipose tissue and liver.

Quantitative Data on Inhibitor Selectivity
The selectivity of SIS17 for HDAC11 is a key attribute. The following table summarizes the half-

maximal inhibitory concentrations (IC₅₀) of SIS17 and a related compound, FT895, against

HDAC11 and other HDAC isoforms, demonstrating the superior selectivity of SIS17.
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Inhibitor
HDAC11

IC₅₀ (μM)

HDAC4 IC₅₀

(μM)

HDAC8 IC₅₀

(μM)

Selectivity

Notes
Reference

SIS17 0.83 > 100 > 100

Highly

selective for

HDAC11. No

significant

inhibition of

other HDACs

observed.

[9]

FT895 0.74 25 9.2

Less

selective than

SIS17, with

off-target

inhibition of

HDAC4 and

HDAC8.

[9]

IC₅₀ values were determined using an in vitro HPLC-based assay with a myristoylated H3K9

peptide substrate.[9]

Experimental Protocols
Precise methodologies are crucial for studying the HDAC11-SIS17 interaction. Below are

detailed protocols for key experiments.

5.1. In Vitro HDAC11 Inhibition Assay

This protocol determines the IC₅₀ value of an inhibitor against HDAC11's deacylation activity.

Methodology:

Reagents:

Recombinant human HDAC11 enzyme.

Fluorogenic or peptide substrate (e.g., myristoyl-H3K9 peptide).
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Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1

mg/mL BSA).

Inhibitor (e.g., SIS17) dissolved in DMSO.

Developer solution (for fluorogenic assays) or HPLC system for peptide analysis.

Procedure:

Prepare serial dilutions of the inhibitor (e.g., SIS17) in assay buffer.

In a 96-well plate, add the HDAC11 enzyme to each well (except for no-enzyme controls).

Add the inhibitor dilutions to the respective wells and pre-incubate for 10-15 minutes at

37°C.

Initiate the reaction by adding the substrate to all wells.

Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).

Stop the reaction (e.g., by adding a developer solution like Trichostatin A or by acid

quenching for HPLC).

Measure the output: fluorescence (e.g., λex = 380 nm / λem = 500 nm) or peptide

cleavage via HPLC.

Data Analysis:

Normalize the data to controls (100% activity for no inhibitor, 0% for no enzyme).

Plot the percentage of HDAC11 activity against the logarithm of the inhibitor concentration.

Calculate the IC₅₀ value using a nonlinear regression fit (log(inhibitor) vs. response --

variable slope).
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Caption: Experimental workflow for the in vitro HDAC11 inhibition assay.

5.2. Cellular SHMT2 Fatty-Acylation Assay
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This protocol measures the effect of SIS17 on the fatty-acylation level of endogenous SHMT2

in living cells.[9]

Methodology:

Reagents & Materials:

Cell line (e.g., MCF7).

Alkyne-tagged fatty acid analog (e.g., alkyne-palmitate, Alk14).

SIS17 inhibitor.

Cell lysis buffer (RIPA buffer with protease inhibitors).

Click chemistry reagents: Biotin-azide, CuSO₄, TBTA ligand, TCEP.

Streptavidin-conjugated magnetic beads.

SDS-PAGE and Western blot reagents.

Primary antibody against SHMT2.

Procedure:

Culture MCF7 cells to ~80% confluency.

Treat cells with the alkyne-fatty acid analog (e.g., 50 μM Alk14) and varying concentrations

of SIS17 (e.g., 0, 12.5, 25, 50 μM) for 6 hours at 37°C.

Harvest and lyse the cells. Quantify total protein concentration (e.g., BCA assay).

Perform a click chemistry reaction on the cell lysate to conjugate a biotin-azide tag to the

alkyne-acylated proteins.

Incubate the biotin-tagged lysate with streptavidin beads to pull down the acylated

proteins.

Wash the beads extensively to remove non-specifically bound proteins.
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Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Perform a Western blot using an anti-SHMT2 antibody to detect the amount of pulled-

down (i.e., acylated) SHMT2.

Data Analysis:

Quantify the band intensity for SHMT2 in each lane. Compare the intensity in SIS17-

treated samples to the vehicle control to determine the fold-increase in SHMT2 acylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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